B1578407 Antibacterial protein 3

Antibacterial protein 3

カタログ番号: B1578407
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Antibacterial Protein 3 (hereafter referred to as Compound 3) is a synthetic aminoglycoside derivative that inhibits prokaryotic protein translation by targeting the bacterial ribosome. Its mechanism involves binding to the 30S ribosomal subunit, disrupting elongation-factor-dependent translocation and inducing miscoding . Unlike traditional aminoglycosides like gentamicin, Compound 3 exhibits significantly reduced cytotoxicity in mammalian cells (LC50 >5 mM in HEK-293 cells) while maintaining moderate antibacterial activity .

特性

生物活性

Antibacterial

配列

MSKLVQAISDAVQAQQNQDWAKLGTSIVGIVENGVGILGKLFGF

製品の起源

United States

類似化合物との比較

Key Characteristics :

  • Target : Prokaryotic ribosome (30S subunit).
  • Mechanism : Translation inhibition via ribosomal binding.
  • Selectivity : 30-fold weaker inhibition of prokaryotic ribosomes compared to gentamicin, with minimal off-target effects on eukaryotic kinases .
  • Resistance Profile: Low propensity for target-based resistance; efflux pump upregulation is a more common resistance mechanism in Pseudomonas aeruginosa .

Comparative Analysis with Similar Compounds

Structural Analogs in the Aminoglycoside Class

Compounds 3, 4, and 9–12 (Table 1) share a core aminoglycoside scaffold but differ in substituents affecting ribosomal binding and cytotoxicity:

Compound IC50Pro (µM)* MIC (µg/mL) Cytotoxicity (LC50, mM) Selectivity vs. Eukaryotic Kinases
Compound 3 120 >256 >5 (HEK-293) High
Gentamicin 4 2–4 1.3 Low
Compound 4 135 >256 >5 High
G418 3 1–2 1.3 Low

*IC50Pro: Half-maximal inhibitory concentration for prokaryotic translation.
Key Findings :

  • Compounds 3 and 4 exhibit weaker ribosomal inhibition (higher IC50Pro) than gentamicin and G418, correlating with their reduced bactericidal activity .
  • Their low cytotoxicity stems from poor mitochondrial ribosome targeting, a common toxicity driver in aminoglycosides .

Hydroxycoumarins: Membrane-Targeting Agents

Umbelliferone (UM), esculetin (ES), and daphnetin (DA) are hydroxycoumarins with varying antibacterial potency dependent on hydroxyl group positioning:

Compound MIC (mg/L) Key Structural Feature Mechanism Hypothesis
UM 256 Single hydroxyl (C7) Membrane disruption
ES 192 Two hydroxyls (C6, C7) Protein interaction
DA 64 Two hydroxyls (C7, C8) Dual membrane/protein targeting

Comparison with Compound 3 :

  • Potency : DA (MIC = 64 mg/L) outperforms Compound 3 (MIC >256 µg/mL) but requires higher concentrations.
  • Mechanism : Hydroxycoumarins likely target bacterial membranes or essential proteins, distinct from Compound 3’s ribosomal inhibition .

Quorum-Sensing Inhibitors (Compounds 3 and 4 in )

Two quorum-sensing inhibitors (QSI-3 and QSI-4) target the P. aeruginosa LasR receptor, competing with ciprofloxacin:

Compound Docking Score (kcal/mol) Inhibition Zone (mm) Mechanism
QSI-3 -9.3 14 ± 0.1 LasR binding, disrupting virulence
QSI-4 -9.2 12 ± 0.2 LasR binding
Ciprofloxacin -7.5 15 ± 0.3 DNA gyrase inhibition

Key Insights :

  • QSI-3 matches ciprofloxacin’s antibacterial efficacy but operates via a non-lethal mechanism (quorum-sensing disruption), reducing selective pressure for resistance .

Diaminopyrimidine-Based DHFR Inhibitors

Diaminopyrimidines (e.g., Compounds 11a–c) target bacterial dihydrofolate reductase (DHFR), exploiting a conserved hydrophobic pocket near the C6 position :

Compound MIC (µg/mL) Selectivity vs. Plasmodial DHFR Key Modification
11a 8 High C6 methyl group
11b 4 Moderate C6 ethyl group
Pyrimethamine >128 Low N/A

Comparison with Compound 3 :

  • DHFR inhibitors like 11b (MIC = 4 µg/mL) are more potent but lack the ribosomal selectivity of Compound 3 .

Beta-Lactams: Penicillin-Binding Protein (PBP) Inhibitors

Beta-lactams (e.g., cephalosporins) exhibit species-specific efficacy due to outer membrane permeability differences:

Organism PBP Affinity (50% Binding, µg/mL) MIC (µg/mL) Permeability Barrier Severity
E. coli 0.1–0.5 1–2 Low
P. aeruginosa 5–10 64–128 High

Key Insight : Compound 3’s ribosomal target circumvents permeability barriers, offering broader Gram-negative coverage than beta-lactams .

Research Findings and Implications

  • Mechanistic Diversity : Compound 3’s ribosomal targeting complements membrane disruptors (e.g., DA) and virulence inhibitors (e.g., QSI-3), enabling combination therapies to delay resistance .
  • Structural Optimization : Adding hydrophobic groups (e.g., C6 alkyl chains in DHFR inhibitors) or hydroxyl moieties (e.g., DA) enhances potency but may increase cytotoxicity .
  • Clinical Potential: Compound 3’s low cytotoxicity and novel target make it a candidate for adjunctive therapy, particularly in efflux-pump-deficient strains .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。